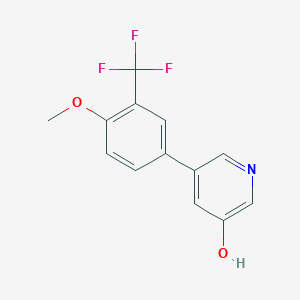
5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95% (5-BHOP-95) is an organic compound that is synthesized from commercially available benzyl alcohol and pyridine. It is a colorless solid with a melting point of 84-85°C and a boiling point of 305-306°C. This compound is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
科学研究应用
5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95% has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including indole derivatives, heterocycles, and amines. It has also been used in the synthesis of pharmaceuticals, such as antimalarials and anti-inflammatory agents. In addition, it has been used in the synthesis of biologically active compounds, such as inhibitors of protein kinases and enzymes.
作用机制
The mechanism of action of 5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95% is not well understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phosphodiesterase-4 (PDE-4). In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95% have been studied in a variety of animal models. It has been shown to reduce inflammation, pain, and fever in mouse models. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF and IL-6. It has also been shown to reduce the production of nitric oxide and prostaglandins, which are important mediators of inflammation.
实验室实验的优点和局限性
The advantages of using 5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments include its high purity and its ease of synthesis. It is also relatively inexpensive and can be synthesized in a short period of time. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, which can make it difficult to use in certain types of experiments. In addition, it can be toxic in high concentrations, so it should be handled with care.
未来方向
There are a number of potential future directions for 5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95% research. One potential direction is to further investigate the biochemical and physiological effects of this compound. This could include further studies on its anti-inflammatory, analgesic, and antipyretic effects. In addition, further research could be conducted on its mechanism of action and its potential applications in the synthesis of pharmaceuticals and biologically active compounds. Finally, further research could be conducted on its safety and toxicity profile in order to determine its potential use in clinical settings.
合成方法
The synthesis of 5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95% involves the reaction of commercially available benzyl alcohol and pyridine. This reaction is typically performed in a two-step process. In the first step, the benzyl alcohol is converted to a benzyl chloride via a reaction with thionyl chloride. In the second step, the benzyl chloride is reacted with pyridine to form 5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95%. This reaction is typically performed in a solvent such as dichloromethane. The reaction is typically complete in 2-3 hours and yields a 95% pure product.
属性
IUPAC Name |
5-(2-phenylmethoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-16-10-15(11-19-12-16)17-8-4-5-9-18(17)21-13-14-6-2-1-3-7-14/h1-12,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUWXBVIAWVRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683223 |
Source


|
| Record name | 5-[2-(Benzyloxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258634-33-1 |
Source


|
| Record name | 5-[2-(Benzyloxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














